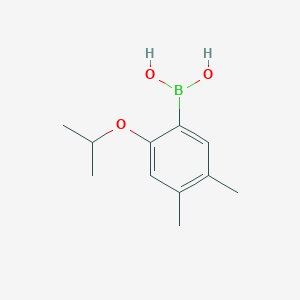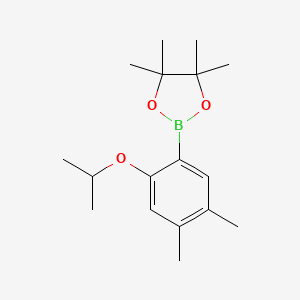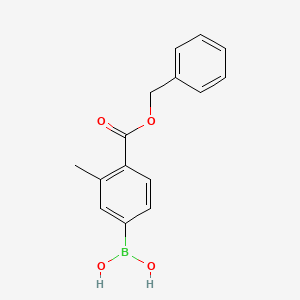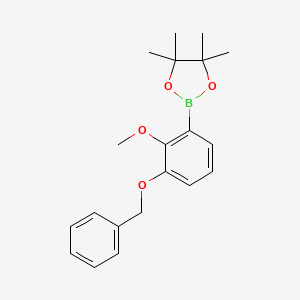
3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
Vue d'ensemble
Description
3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a chemical compound with the molecular weight of 340.23 . It is stored at a temperature of 2-8°C . This compound is a valuable building block in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, such as 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The IUPAC name of this compound is 2-(3-(benzyloxy)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-12-9-13-17(18(16)22-5)23-14-15-10-7-6-8-11-15/h6-13H,14H2,1-5H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.23 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmental compatibility make it a valuable tool for synthesizing complex organic molecules .
Electrophilic Fluorination Reagent for PET Imaging Agents
The compound has been employed in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents. These reagents are crucial for the synthesis of positron emission tomography (PET) imaging agents, which allow non-invasive visualization of biological processes .
Cascade Reactions and Isoindoline Synthesis
Researchers have utilized 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in palladium-catalyzed cascade reactions. These reactions enable the efficient construction of complex molecular frameworks. Additionally, the compound has been involved in the synthesis of substituted isoindolines, demonstrating its versatility .
Protodeboronation in Total Synthesis
The compound plays a role in protodeboronation reactions. For instance, it has been used in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B. Protodeboronation allows for the removal of the boron moiety while preserving the desired functional groups .
Sulfinamide Derivatives and Aryl Iodide Coupling
When reacted with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester forms sulfinamide derivatives. Additionally, it participates in Suzuki–Miyaura coupling reactions with various aryl iodides, facilitated by Silia Cat Pd (0) .
Hydromethylation and Stereoselective Transformations
The compound has been involved in hydromethylation sequences, leading to the synthesis of complex molecules. Notably, it has been applied to methoxy-protected natural products, demonstrating its utility in stereoselective transformations .
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon–carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The mode of action of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic ester participates in a transmetalation process with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. The boronic ester, being nucleophilic, is then transferred from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura reaction, the compound contributes to the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action, efficacy, and stability of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of hydrolysis of phenylboronic pinacol esters . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can also impact the compound’s action in the Suzuki–Miyaura reaction .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-12-9-13-17(18(16)22-5)23-14-15-10-7-6-8-11-15/h6-13H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBISNYOHDIAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136685 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester | |
CAS RN |
2121514-22-3 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)
![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)
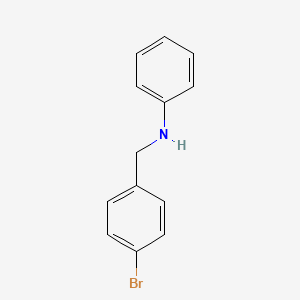
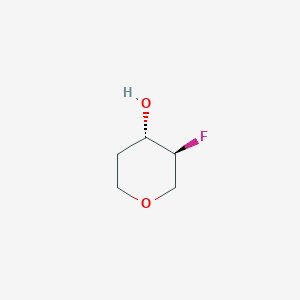

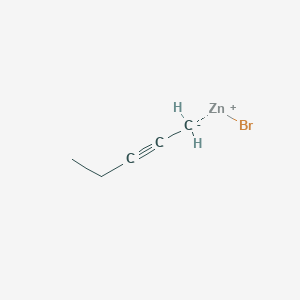

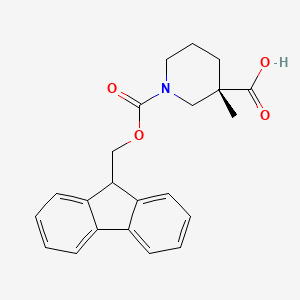


![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)
